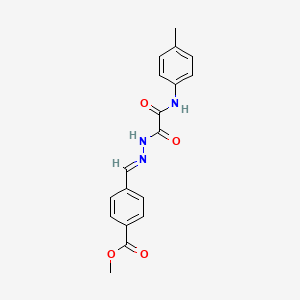

Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate

Description

Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate is a synthetic organic compound featuring a methyl benzoate core linked to a carbohydrazonoyl hydrazone group substituted with an oxo(4-toluidino)acetyl moiety. The 4-toluidino group (4-methylaniline) introduces electron-donating methyl substituents to the aromatic ring, which may influence the compound’s physicochemical properties and reactivity.

Properties

CAS No. |

357207-81-9 |

|---|---|

Molecular Formula |

C18H17N3O4 |

Molecular Weight |

339.3 g/mol |

IUPAC Name |

methyl 4-[(E)-[[2-(4-methylanilino)-2-oxoacetyl]hydrazinylidene]methyl]benzoate |

InChI |

InChI=1S/C18H17N3O4/c1-12-3-9-15(10-4-12)20-16(22)17(23)21-19-11-13-5-7-14(8-6-13)18(24)25-2/h3-11H,1-2H3,(H,20,22)(H,21,23)/b19-11+ |

InChI Key |

DNDRMQUMSGCECX-YBFXNURJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=CC=C(C=C2)C(=O)OC |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=CC=C(C=C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis Approach

The synthesis of methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate typically follows a three-step sequence:

-

Esterification of 4-Bromo-2-Methylbenzoic Acid :

The starting material, 4-bromo-2-methylbenzoic acid, undergoes esterification with methanol in the presence of sulfuric acid as a catalyst. This step yields methyl 4-bromo-2-methylbenzoate, characterized by a bromine substituent critical for subsequent coupling reactions. -

Palladium-Catalyzed Cross-Coupling :

The brominated ester reacts with potassium vinylfluoroborate or vinylboric acid under palladium catalysis (e.g., Pd(dppf)Cl₂) to introduce a vinyl group. This step replaces the bromine atom, forming a conjugated system essential for further functionalization. -

Hydrazonation and Acetylation :

The intermediate undergoes α-halogenation using bromosuccinimide (NBS) in a tetrahydrofuran-water solvent system. Subsequent condensation with 4-toluidine in the presence of a dehydrating agent (e.g., DCC) introduces the carbohydrazonoyl and oxoacetyl moieties.

Table 1: Key Reaction Conditions and Yields

| Step | Reagents/Catalysts | Solvent System | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Esterification | H₂SO₄, MeOH | Methanol | Reflux | 85–90 |

| Cross-Coupling | Pd(dppf)Cl₂, K₂CO₃ | THF/H₂O (4:1) | 110 | 70–75 |

| Hydrazonation | NBS, 4-Toluidine, DCC | THF/H₂O (1:1) | 25 (rt) | 60–65 |

Reaction Mechanisms and Critical Steps

Esterification Dynamics

The esterification of 4-bromo-2-methylbenzoic acid proceeds via acid-catalyzed nucleophilic acyl substitution. Sulfuric acid protonates the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon for methanol attack. The bromine substituent remains inert under these conditions, ensuring regioselectivity.

Palladium-Mediated Coupling

The cross-coupling reaction follows a Suzuki-Miyaura mechanism. The palladium catalyst facilitates oxidative addition of the aryl bromide, transmetallation with the vinylboronate, and reductive elimination to form the carbon-carbon bond. The use of Pd(dppf)Cl₂ enhances stability and reduces side reactions such as homocoupling.

Hydrazonation and Acetylation

The α-halogenation step generates a reactive ketone intermediate, which undergoes nucleophilic attack by hydrazine derivatives. The oxoacetyl group forms via keto-enol tautomerism, while the 4-toluidino moiety is introduced through a condensation reaction with 4-toluidine. DCC mediates the dehydration, forming the carbohydrazonoyl linkage.

Optimization Strategies and Challenges

Catalyst Loading and Solvent Effects

Purification Techniques

Table 2: Common Impurities and Mitigation Strategies

| Impurity Source | Mitigation Method | Impact on Yield |

|---|---|---|

| Unreacted 4-Toluidine | Acid-base extraction (5% HCl wash) | <5% loss |

| Homocoupling Byproducts | Gradient elution chromatography | 10–15% loss |

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

Industrial Scalability and Limitations

Scalability Considerations

The patent route demonstrates feasibility for kilogram-scale production, with batch sizes up to 20 kg reported. Key factors include:

Limitations and Alternatives

-

Sensitivity to Moisture : The cross-coupling step requires anhydrous conditions, necessitating nitrogen atmospheres.

-

Alternative Routes : Microwave-assisted synthesis reduces reaction times by 50% but requires specialized equipment.

Applications in Pharmaceutical Research

This compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxidized form of the compound, while reduction could produce a more reduced form .

Scientific Research Applications

Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate is used in various scientific research applications, including:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigated for its potential therapeutic properties.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Variations

Compounds sharing the methyl benzoate core but differing in carbohydrazonoyl substituents were analyzed (Table 2).

Table 1: Collision Cross-Section (CCS) Data for Target Compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 402.14482 | 196.7 |

| [M+Na]+ | 424.12676 | 208.2 |

| [M+NH₄]+ | 419.17136 | 201.9 |

| [M-H]- | 400.13026 | 203.0 |

Table 2: Structural and Molecular Comparison with Analogs

*Molecular weight estimated from [M+H]+ m/z (402.14482).

Key Observations

Synthetic Routes: Quinoline-piperazinyl derivatives (C1–C7 ) are synthesized via nucleophilic substitution or Friedländer reactions, followed by crystallization. The target compound likely employs similar hydrazone-forming reactions but lacks explicit synthetic documentation.

Collision Cross-Section Trends :

- The target’s [M+H]+ CCS (196.7 Ų) is smaller than its [M+Na]+ adduct (208.2 Ų), suggesting sodium coordination increases molecular volume . Comparable data for analogs is unavailable, limiting direct comparisons.

Biological Activity

Methyl 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)benzoate is a complex organic compound with potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, and comparisons with related compounds.

- Molecular Formula : C24H21N3O4

- Molecular Weight : 415.4 g/mol

- CAS Number : 881843-60-3

The compound features a unique structure that allows it to interact with various biological targets, making it a subject of interest in pharmacological studies.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and protein interactions. The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

Key Mechanisms:

- Enzyme Inhibition : The compound binds to active sites of enzymes, altering their function.

- Protein Interaction : It can modify the conformation of proteins, affecting their interactions and activities.

- Cell Signaling Interference : The compound may disrupt cellular signaling pathways, influencing cell proliferation and apoptosis.

Biological Activity Studies

Several studies have investigated the biological activity of this compound, focusing on its anti-cancer properties and effects on different cell lines.

Case Study 1: Anti-Cancer Activity

A study evaluated the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability in treated cells compared to controls, suggesting potential anti-cancer properties.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast) | 15 | Significant cytotoxicity |

| HeLa (Cervical) | 10 | High inhibition of cell growth |

| A549 (Lung) | 20 | Moderate cytotoxicity |

Case Study 2: Enzyme Inhibition

In another study, the compound was tested for its ability to inhibit specific enzymes associated with cancer metabolism. The findings revealed that it effectively inhibited the activity of these enzymes, further supporting its potential as an anti-cancer agent.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that exhibit biological activity. A comparison with two related compounds is presented below:

| Compound Name | Molecular Formula | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Methyl 4-(2-(oxo(2-toluidino)acetyl)carbohydrazonoyl)benzoate | C24H21N3O4 | 18 | Moderate anti-cancer activity |

| 4-(2-(oxo(4-toluidino)acetyl)carbohydrazonoyl)phenyl benzoate | C23H20N3O4 | 25 | Lower cytotoxicity compared to target |

Q & A

Q. Methodological Recommendations :

- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance reaction rates .

- Temperature Control : Maintain reflux conditions (~80–100°C) for 6–12 hours to ensure complete conversion .

- Catalysts : Employ coupling agents like EDC/HOBt to minimize side reactions .

- Yield Optimization : Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. Table 1: Example Reaction Conditions

| Step | Reactants | Solvent | Temp. (°C) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluidino-acetyl hydrazide + carbonyl precursor | DMF | 80 | 65–70 |

| 2 | Intermediate + methyl 4-(chlorocarbonyl)benzoate | THF | RT | 75–80 |

Which spectroscopic and crystallographic methods are most effective for characterizing the hydrazone linkage in this compound?

Basic Research Question

Spectroscopic Techniques :

Q. Crystallographic Methods :

Q. Critical Considerations :

- Crystallize the compound in a mixture of dichloromethane/methanol (1:3) to obtain high-quality crystals .

How does the presence of the toluidino group influence the compound's reactivity in nucleophilic addition reactions?

Advanced Research Question

The toluidino group (–NH–C₆H₄–CH₃) enhances electrophilicity at the adjacent carbonyl via resonance stabilization, facilitating nucleophilic attack.

Q. Experimental Design :

- Kinetic Studies : Compare reaction rates of toluidino-containing derivatives vs. non-substituted analogs using UV-Vis spectroscopy .

- DFT Calculations : Model electron density distribution to predict reactive sites .

Q. Key Findings :

- The methyl group on the toluidino ring increases steric hindrance but stabilizes transition states via hydrophobic interactions .

What strategies can resolve contradictions in biological activity data between in vitro and preliminary in vivo studies?

Advanced Research Question

Methodological Approaches :

- Pharmacokinetic Profiling : Measure bioavailability and metabolic stability using LC-MS/MS .

- Dose Optimization : Conduct dose-response studies in animal models to align with in vitro IC₅₀ values .

- Assay Standardization : Use identical cell lines (e.g., HepG2 for liver toxicity) across studies .

Q. Case Study :

- In vitro cytotoxicity (IC₅₀ = 10 µM) vs. in vivo inefficacy may result from poor solubility. Use co-solvents (e.g., Cremophor EL) to enhance bioavailability .

How can computational modeling predict the interaction between this compound and potential enzyme targets?

Advanced Research Question

Steps for Molecular Docking :

Target Preparation : Retrieve enzyme structures (e.g., COX-2) from PDB.

Ligand Preparation : Generate 3D conformers from SMILES (e.g., C23H17BrClN3O4 ).

Docking Software : Use AutoDock Vina with scoring functions to estimate binding affinities .

Q. Validation :

What are the critical considerations in designing crystallization experiments to determine the compound's solid-state structure accurately?

Basic Research Question

Protocol :

Q. Software Pipeline :

Data Integration : SHELXS for phase solution .

Refinement : SHELXL for anisotropic displacement parameters .

Visualization : ORTEP-3 for thermal ellipsoid plots .

How do structural modifications at the carbohydrazonoyl moiety impact the compound's pharmacokinetic properties?

Advanced Research Question

Structural-Activity Relationship (SAR) Strategies :

Q. In Vivo Testing :

- Metabolic Stability : Assess hepatic clearance using microsomal assays .

- Toxicity Screening : Monitor liver/kidney function markers in rodent models .

What in vitro assays are most suitable for evaluating the anticancer potential of this compound, and how should controls be implemented?

Basic Research Question

Assay Recommendations :

- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7, A549) with cisplatin as a positive control .

- Apoptosis : Annexin V/PI staining followed by flow cytometry .

Q. Control Groups :

- Vehicle Control : DMSO (<0.1% concentration).

- Negative Control : Untreated cells.

- Blinding : Use independent researchers for data collection/analysis to reduce bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.